molecular formula C22H23NO3 B214137 2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate

2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate

Cat. No. B214137
M. Wt: 349.4 g/mol
InChI Key: AJSNPOILTPJCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate, also known as DMNB, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that is used to detect and measure the levels of reactive oxygen species (ROS) in cells and tissues. DMNB is a highly sensitive and specific probe that has been extensively studied for its ability to monitor oxidative stress in a variety of biological systems.

Mechanism of Action

2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate works by reacting with ROS to form a fluorescent product that can be detected using fluorescence microscopy or spectroscopy. The reaction between 2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate and ROS is highly specific, which allows for accurate measurement of ROS levels in cells and tissues.
Biochemical and Physiological Effects:
2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate does not have any known biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive probe that can be used to study oxidative stress without affecting cellular function.

Advantages and Limitations for Lab Experiments

The main advantage of 2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate is its high sensitivity and specificity for ROS detection. It is also a non-toxic and non-invasive probe that can be used to study oxidative stress in living cells and tissues. However, 2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate has some limitations, including its relatively short half-life and the potential for interference from other fluorescent compounds.

Future Directions

There are many potential future directions for research on 2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate and its applications. One area of interest is the development of new fluorescent probes that are more specific and sensitive for ROS detection. Another area of interest is the use of 2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate to study the effects of oxidative stress on cellular signaling pathways and gene expression. Additionally, 2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate could be used in combination with other probes and imaging techniques to study the complex interactions between ROS and other cellular processes.

Synthesis Methods

2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate can be synthesized using a variety of methods, including the reaction of 4-[(1-naphthyloxy)methyl]benzoic acid with 2-(dimethylamino)ethyl chloride in the presence of a base. The resulting compound can be purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 4-[(1-naphthyloxy)methyl]benzoic acid with 2-(dimethylamino)ethyl bromide or iodide.

Scientific Research Applications

2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate is widely used in scientific research as a fluorescent probe for the detection and measurement of ROS in cells and tissues. It has been used to study oxidative stress in a variety of biological systems, including cancer cells, neurons, and cardiovascular tissues. 2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate has also been used to study the effects of antioxidants and other compounds on ROS levels in cells and tissues.

properties

Product Name

2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl 4-(naphthalen-1-yloxymethyl)benzoate

InChI

InChI=1S/C22H23NO3/c1-23(2)14-15-25-22(24)19-12-10-17(11-13-19)16-26-21-9-5-7-18-6-3-4-8-20(18)21/h3-13H,14-16H2,1-2H3

InChI Key

AJSNPOILTPJCQT-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)C1=CC=C(C=C1)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

CN(C)CCOC(=O)C1=CC=C(C=C1)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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